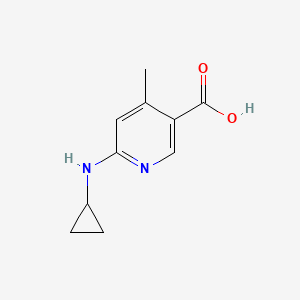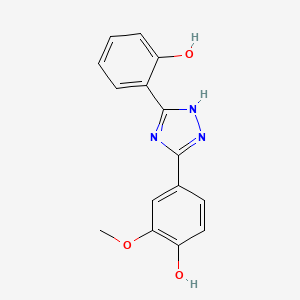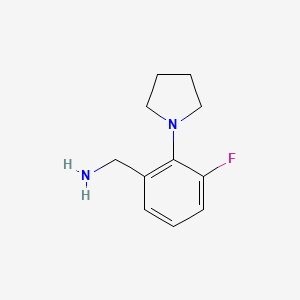
tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de ((6-(pirrolidin-1-il)piridin-3-il)metil)terc-butilo es un compuesto químico que pertenece a la clase de los carbamatos. Se caracteriza por la presencia de un grupo terc-butilo, un anillo de pirrolidina y un anillo de piridina. Este compuesto se utiliza a menudo en síntesis orgánica y tiene diversas aplicaciones en investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Carbamato de ((6-(pirrolidin-1-il)piridin-3-il)metil)terc-butilo generalmente implica la reacción del carbamato de terc-butilo con un derivado de piridina. Un método común implica el uso de reacciones de acoplamiento cruzado catalizadas por paladio. Por ejemplo, el carbamato de terc-butilo puede reaccionar con varios haluros de arilo en presencia de un catalizador de paladio y una base como el carbonato de cesio en un disolvente como el 1,4-dioxano .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y el rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El Carbamato de ((6-(pirrolidin-1-il)piridin-3-il)metil)terc-butilo experimenta diversos tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el anillo de piridina en un anillo de piperidina.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de piridina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del anillo de piridina puede producir N-óxidos, mientras que la reducción puede producir derivados de piperidina.
Aplicaciones Científicas De Investigación
El Carbamato de ((6-(pirrolidin-1-il)piridin-3-il)metil)terc-butilo tiene varias aplicaciones en la investigación científica:
Biología: Este compuesto se puede utilizar en el estudio de inhibidores enzimáticos y ligandos de receptores.
Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del Carbamato de ((6-(pirrolidin-1-il)piridin-3-il)metil)terc-butilo implica su interacción con objetivos moleculares específicos. Los anillos de piridina y pirrolidina pueden interactuar con enzimas o receptores, modulando su actividad. El grupo terc-butilo proporciona impedimento estérico, influyendo en la afinidad de unión y la selectividad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Carbamato de terc-butilo: Un carbamato más simple con propiedades protectoras similares.
Carbamato de terc-butilo (2-(pirrolidin-3-il)etil): Otro carbamato con un anillo de pirrolidina.
Singularidad
El Carbamato de ((6-(pirrolidin-1-il)piridin-3-il)metil)terc-butilo es único debido a la presencia de ambos anillos de piridina y pirrolidina, que proporcionan propiedades químicas y biológicas distintas. Esta combinación permite aplicaciones versátiles en diversos campos de la investigación.
Propiedades
Fórmula molecular |
C15H23N3O2 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-12-6-7-13(16-10-12)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,19) |
Clave InChI |
DXQICIZBUSKLCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)


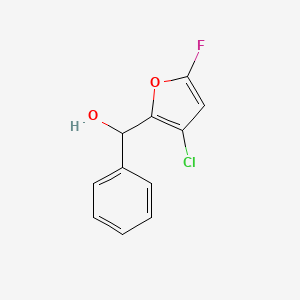

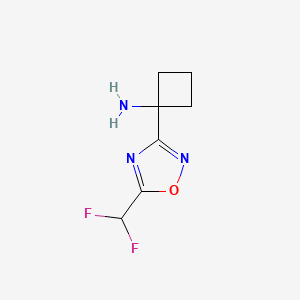
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
